

spectroscopic data for 2-Chloropyrimidine-5-boronic acid (NMR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloropyrimidine-5-boronic acid

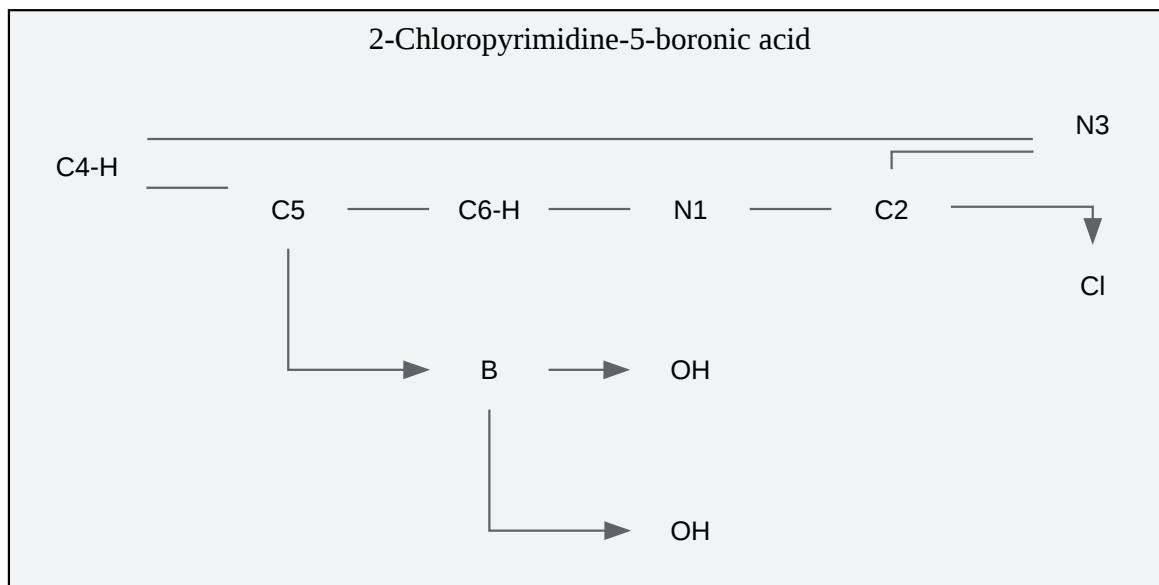
Cat. No.: B1592046

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **2-Chloropyrimidine-5-boronic acid**

Introduction

2-Chloropyrimidine-5-boronic acid is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique structure, featuring a pyrimidine core functionalized with both a reactive chlorine atom and a versatile boronic acid moiety, makes it a valuable precursor for creating complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, this guide provides an in-depth analysis of the essential spectroscopic data required to verify the identity, purity, and structure of this compound, grounded in both theoretical principles and practical laboratory insights.


The precise characterization of such reagents is non-negotiable in drug development, where structural ambiguity can compromise entire research pipelines. This document will detail the expected Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopic signatures of **2-Chloropyrimidine-5-boronic acid**, explain the rationale behind the data, and provide standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation

The foundational step in any spectroscopic analysis is understanding the molecule's structure. **2-Chloropyrimidine-5-boronic acid** (Molecular Formula: C₄H₄BClN₂O₂, Molecular Weight:

158.35 g/mol) consists of a pyrimidine ring substituted at the 2-position with a chlorine atom and at the 5-position with a boronic acid group [-B(OH)₂].[1][2]

The key to interpreting its spectra lies in recognizing the electronic environment of each atom. The two nitrogen atoms and the chlorine atom are strongly electron-withdrawing, which significantly influences the chemical shifts of the remaining protons and carbons on the ring.

[Click to download full resolution via product page](#)

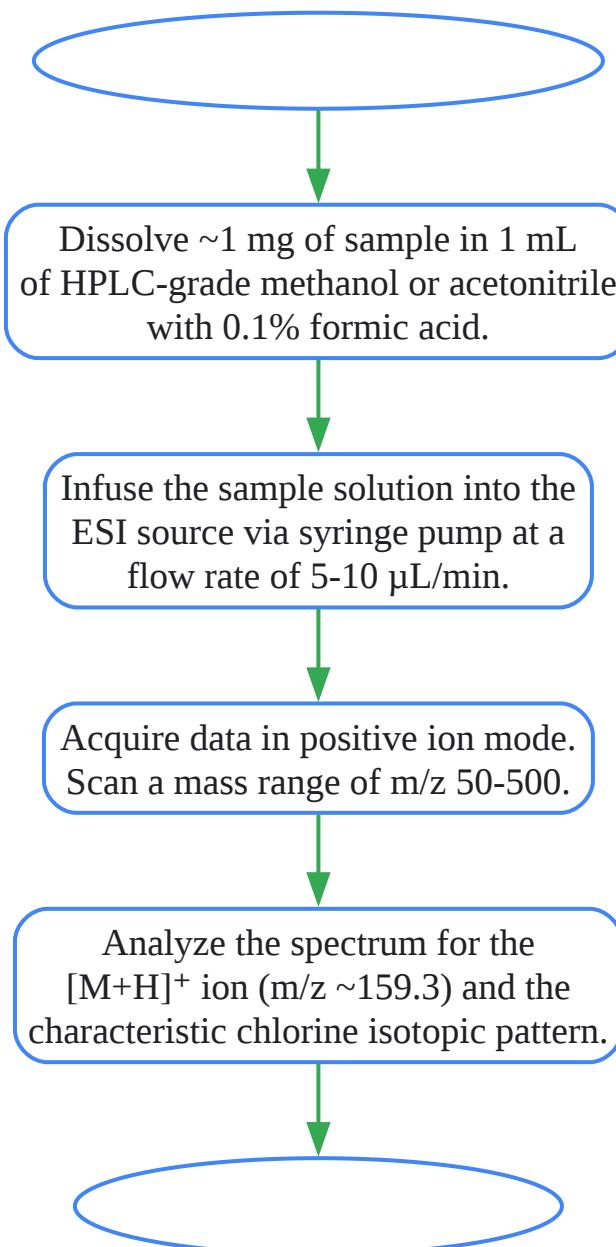
Caption: Molecular structure of **2-Chloropyrimidine-5-boronic acid** with atom numbering.

Part 1: Mass Spectrometry (MS) Analysis

Mass spectrometry is indispensable for confirming the molecular weight of a synthesized compound. For **2-Chloropyrimidine-5-boronic acid**, electrospray ionization (ESI) in positive ion mode is a standard method, which typically protonates the molecule.

Expected Mass Spectrum Data

The analysis should reveal a prominent ion corresponding to the protonated molecule, [M+H]⁺.


Identifier	Formula	Calculated Mass (g/mol)	Observed Ion [M+H] ⁺
2-Chloropyrimidine-5-boronic acid	C ₄ H ₄ BClN ₂ O ₂	158.35	~159.3

A reported synthesis of this compound confirmed the observation of the [M+H]⁺ ion at m/z 159.3, validating its molecular weight.[\[3\]](#)

Expert Insights: The presence of chlorine provides a distinct isotopic pattern. Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, in a high-resolution mass spectrum, you should expect to see two peaks for the molecular ion: one for [C₄H₄B³⁵ClN₂O₂ + H]⁺ and a smaller one, approximately one-third the intensity, at two mass units higher for [C₄H₄B³⁷ClN₂O₂ + H]⁺. This isotopic signature is a powerful confirmation of the compound's elemental composition. Boronic acids can also form adducts with solvents or undergo dehydration under certain ESI conditions, which should be considered when analyzing the full spectrum.[\[4\]](#)

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines a general procedure for acquiring an ESI-MS spectrum for a small molecule like **2-Chloropyrimidine-5-boronic acid**.

[Click to download full resolution via product page](#)

Caption: Standard workflow for ESI-MS analysis of a small molecule.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and electronic environment within the molecule. For **2-Chloropyrimidine-5-boronic acid**, both ^1H and ^{13}C NMR are critical for structural elucidation.

While specific, verified spectra for this exact compound are not widely published in public databases, the expected chemical shifts and patterns can be reliably predicted based on the structure and data from analogous pyrimidine compounds.[\[5\]](#)[\[6\]](#)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two protons on the pyrimidine ring and a broad signal for the two hydroxyl protons of the boronic acid group.

Expected ¹H NMR Data (Predicted) (Solvent: DMSO-d₆)

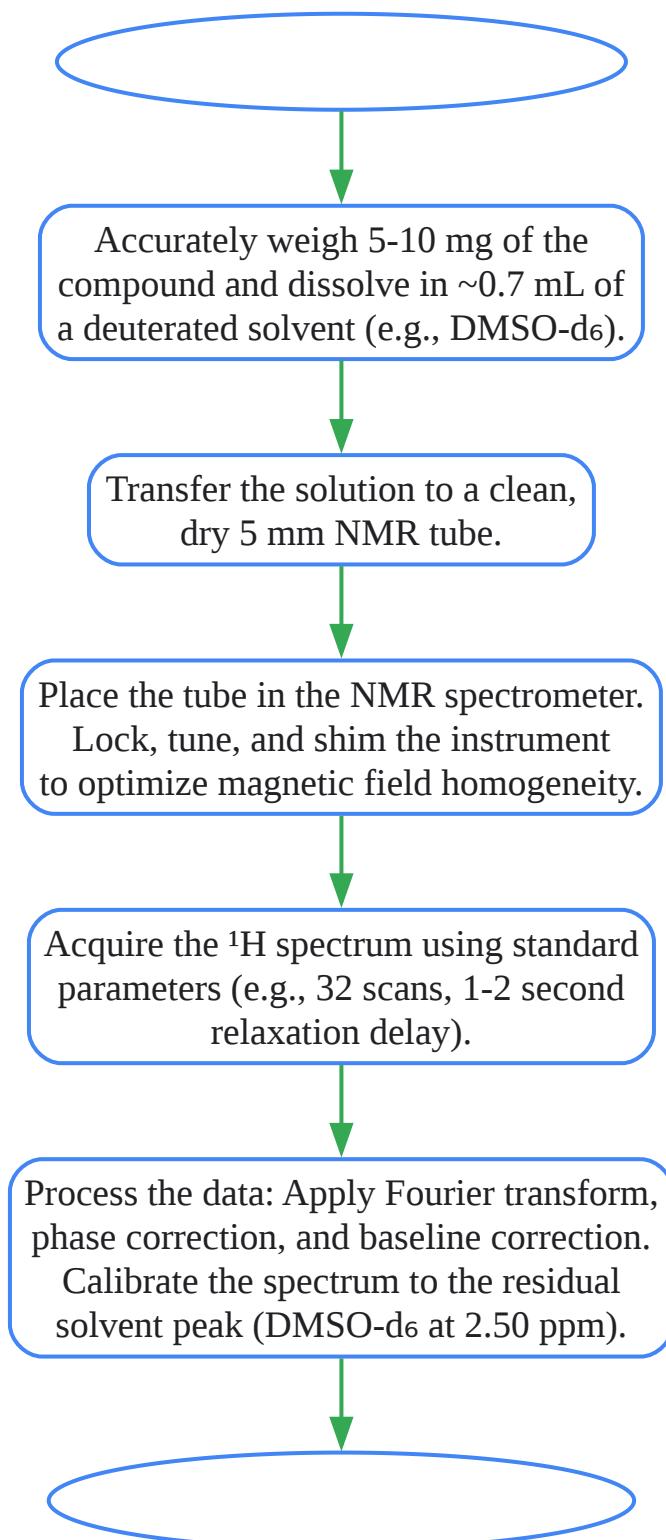
Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
H4, H6	~9.0 - 9.2	Singlet (s)	2H	These protons are chemically equivalent and appear as a singlet. Their high chemical shift is due to the strong deshielding effect from the adjacent electronegative nitrogen atoms.
-B(OH) ₂	~8.0 - 8.5	Broad Singlet (br s)	2H	The acidic protons of the boronic acid group are exchangeable and typically appear as a broad signal. This peak's position and intensity can vary with concentration and water content.

Expert Insights: The choice of solvent is critical. DMSO-d₆ is often preferred for boronic acids as it helps in observing the acidic -OH protons. In solvents like D₂O, these protons would exchange with deuterium and the signal would disappear, a useful experiment for confirming

their assignment. The singlet at ~9.0-9.2 ppm is the most characteristic signal for the pyrimidine core of this molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework. Due to the molecule's symmetry, fewer signals than the total number of carbons might be expected if certain carbons are chemically equivalent. However, in this case, all four carbons are in unique electronic environments.


Expected ¹³C NMR Data (Predicted) (Solvent: DMSO-d₆)

Carbon Assignment	Expected Chemical Shift (δ , ppm)	Rationale
C5	~125 - 135	The carbon atom directly attached to the boron. Its signal may be broadened due to quadrupolar relaxation of the boron nucleus.
C4, C6	~158 - 162	These carbons are adjacent to ring nitrogens and are significantly deshielded, resulting in a downfield shift.
C2	~160 - 165	This carbon is bonded to two nitrogen atoms and a chlorine atom, making it the most electron-deficient and thus the most deshielded carbon in the molecule.

Expert Insights: The signal for the carbon attached to the boron (C5) can sometimes be difficult to observe or appear as a broad, low-intensity peak. This is a known effect for carbons bonded to boron (a quadrupolar nucleus). The downfield shifts of C2, C4, and C6 are classic indicators of the electron-deficient nature of the pyrimidine ring, a key feature of its chemistry.[\[7\]](#)

Protocol for ^1H NMR Data Acquisition

This protocol provides a standardized method for preparing and running an NMR sample.

[Click to download full resolution via product page](#)

Caption: General workflow for acquiring a ^1H NMR spectrum.

Conclusion

The structural verification of **2-Chloropyrimidine-5-boronic acid** is reliably achieved through a combination of mass spectrometry and NMR spectroscopy. MS confirms the molecular weight and elemental composition via the molecular ion and its chlorine isotopic pattern. ^1H and ^{13}C NMR spectroscopy provide a detailed map of the molecule's atomic connectivity and electronic landscape. Together, these techniques form a self-validating system, ensuring the identity and purity of this critical reagent for researchers in drug discovery and materials science. The predictive data and protocols provided in this guide serve as an authoritative benchmark for the successful characterization of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloropyrimidine-5-boronic acid, 96% | Fisher Scientific [fishersci.ca]
- 2. 2-Chloropyrimidine-5-boronic acid, 96% | Fisher Scientific [fishersci.ca]
- 3. 2-CHLOROPYRIMIDINE-5-BORONIC ACID | 1003845-06-4 [chemicalbook.com]
- 4. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-CHLOROPYRIMIDINE-5-BORONIC ACID(1003845-06-4) ^1H NMR spectrum [chemicalbook.com]
- 6. Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]

- To cite this document: BenchChem. [spectroscopic data for 2-Chloropyrimidine-5-boronic acid (NMR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1592046#spectroscopic-data-for-2-chloropyrimidine-5-boronic-acid-nmr-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com